![molecular formula C18H18ClNO B1613850 2-Chloro-4'-pyrrolidinomethyl benzophenone CAS No. 898776-61-9](/img/structure/B1613850.png)
2-Chloro-4'-pyrrolidinomethyl benzophenone
Overview
Description
“2-Chloro-4’-pyrrolidinomethyl benzophenone” is a heterocyclic organic compound with the molecular formula C18H18ClNO . Its IUPAC name is (2-chlorophenyl)- [4- (pyrrolidin-1-ylmethyl)phenyl]methanone .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4’-pyrrolidinomethyl benzophenone” consists of a benzophenone core with a chlorine atom substituted at the 2-position and a pyrrolidinomethyl group substituted at the 4’-position . The molecular weight is 299.79 .Physical And Chemical Properties Analysis
The compound has a boiling point of 425.2ºC at 760 mmHg and a flash point of 211ºC . Its density is 1.208g/cm³ . It has 2 H-Bond acceptors and 0 H-Bond donors .Scientific Research Applications
Nonlinear Optical Material
The compound’s structure suggests potential applications in the field of nonlinear optics . It could be used to create materials that have significant second-order hyperpolarizability, which is a measure of a material’s ability to convert light from one frequency to another, a key property for optical switching and modulation.
Supramolecular Chemistry
Due to its potential to engage in π-π interactions and hydrogen bonding, 2-Chloro-4’-pyrrolidinomethyl benzophenone could be used in the design of supramolecular structures . These structures are crucial for the development of molecular machines and sensors.
Safety And Hazards
properties
IUPAC Name |
(2-chlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-17-6-2-1-5-16(17)18(21)15-9-7-14(8-10-15)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZCZLHRQATHQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642755 | |
Record name | (2-Chlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4'-pyrrolidinomethyl benzophenone | |
CAS RN |
898776-61-9 | |
Record name | (2-Chlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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